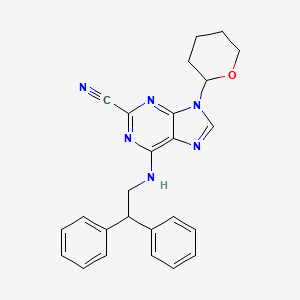
Diisononylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisononylamine is a chemical compound with the molecular formula C18H39N. . This compound is characterized by its branched structure, which contributes to its unique chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisononylamine can be synthesized through the reductive amination of ketones and aldehydes using ammonia as the nitrogen source. This process typically employs an iron catalyst, which is both reusable and selective . The reaction conditions include the use of ammonia dissolved in water and a specific iron complex for the catalyst synthesis.
Industrial Production Methods
In industrial settings, the preparation of isononanamine, N-isononyl- involves the isomerization of isononanol under the action of a catalyst in a fixed bed reactor. The reaction conditions include a hydrogen-oil volume ratio of 10:1 to 300:1, a reaction temperature of 200-320°C, and a reaction pressure of 0.1-1.0 MPa . This method is advantageous due to its mild reaction conditions and low investment cost.
Chemical Reactions Analysis
Types of Reactions
Diisononylamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert isononanamine into corresponding oxides.
Reduction: The compound can be reduced to form primary amines.
Substitution: It can participate in substitution reactions to form derivatives such as N-nitrosothis compound.
Common Reagents and Conditions
Common reagents used in these reactions include ammonia, hydrogen, and various catalysts such as iron complexes. The conditions vary depending on the desired reaction, but they generally involve moderate temperatures and pressures.
Major Products
The major products formed from these reactions include primary amines, oxides, and substituted derivatives like N-nitrosothis compound .
Scientific Research Applications
Diisononylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of lubricants, plasticizers, and other industrial products
Mechanism of Action
The mechanism of action of isononanamine, N-isononyl- involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is known that the compound can undergo oxidative and reductive transformations, which may influence its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
N-Nitrosodiisononylamine: A derivative of isononanamine with similar structural features.
Isononyl Isononanoate: An ester of 3,5,5-trimethylhexanoic acid with similar branched structure.
Uniqueness
This compound is unique due to its branched structure and versatile chemical reactivity. This makes it suitable for a wide range of applications, from industrial production to scientific research.
Properties
CAS No. |
28454-70-8 |
|---|---|
Molecular Formula |
C18H39N |
Molecular Weight |
269.5 g/mol |
IUPAC Name |
7-methyl-N-(7-methyloctyl)octan-1-amine |
InChI |
InChI=1S/C18H39N/c1-17(2)13-9-5-7-11-15-19-16-12-8-6-10-14-18(3)4/h17-19H,5-16H2,1-4H3 |
InChI Key |
KHFRJOPGKUBZLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCNCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-Aminoethyl)-3-bromo-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B8716186.png)
![Acetamide,N-[2-[3,4-dihydro-7-[[[(3R,4R)-4-[4-[3-[(2-methoxyphenyl)methoxy]propoxy]phenyl]-3-piperidinyl]oxy]methyl]-1(2H)-quinolinyl]ethyl]-](/img/structure/B8716201.png)











![Tert-butyl 4-[(4-acetylphenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B8716282.png)
